4-[3-(1H-imidazol-1-yl)propyl]piperidine
Description
Significance of Piperidine (B6355638) and Imidazole (B134444) Pharmacophores in Drug Discovery
Both piperidine and imidazole are classified as "privileged scaffolds." This term refers to molecular frameworks that are capable of binding to multiple, diverse biological targets, making them highly valuable starting points for the design of new therapeutic agents. researchgate.nettandfonline.com
The piperidine moiety, a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural motifs found in pharmaceuticals and natural alkaloids. nih.govmdpi.com Its presence is associated with a wide array of pharmacological activities, including but not limited to analgesic, antipsychotic, antihistaminic, and anticancer effects. researchgate.netijnrd.org More than 7,000 scientific papers related to piperidine were published in a recent five-year span, highlighting its central role in modern medicinal chemistry. nih.gov
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. nih.gov This structure is found in essential biological molecules like the amino acid histidine and histamine (B1213489). biomedpharmajournal.org The imidazole scaffold is a cornerstone in drug development, featured in blockbuster drugs such as the anti-ulcer agent cimetidine (B194882) and the antifungal medication metronidazole. researchgate.netnih.gov Its unique electronic properties and ability to participate in various molecular interactions, including hydrogen bonding and coordination with metal ions, make it a versatile component in drugs targeting enzymes and receptors. researchgate.netnih.govijsrtjournal.com
Nitrogen-containing heterocycles have been a focal point of medicinal chemistry since its inception. hilarispublisher.com Their history is intertwined with the study of natural products, particularly alkaloids like morphine, quinine, and nicotine, which were among the first organic compounds isolated and recognized for their potent physiological effects. mdpi.comopenmedicinalchemistryjournal.com These naturally occurring substances provided the initial blueprints for synthetic chemists.
In the 20th century, the development of synthetic organic chemistry enabled the creation of a vast library of novel heterocyclic compounds. hilarispublisher.com This led to the discovery of major drug classes, including synthetic antibiotics, antipsychotics like chlorpromazine, and anti-anxiety medications such as diazepam, all of which feature nitrogen-containing heterocyclic cores. mdpi.com Today, an estimated 60% of all unique small-molecule drugs approved by the FDA contain at least one nitrogen heterocycle, a testament to their enduring importance in drug design. mdpi.comrsc.org
The widespread use of piperidine and imidazole in drug discovery is a direct result of their chemical versatility.
The piperidine scaffold is a saturated ring, meaning it is non-aromatic and flexible. nih.gov Its key features include:
Three-Dimensionality: The chair-like conformation of the piperidine ring allows for precise spatial orientation of substituents, which is crucial for fitting into the binding pockets of biological targets.
Basicity: The nitrogen atom in the piperidine ring is basic, allowing it to form ionic interactions or hydrogen bonds, which can anchor a drug to its target receptor.
Functionalization: The nitrogen atom and the carbon atoms of the ring can be readily modified, enabling chemists to fine-tune a molecule's properties, such as its solubility, potency, and metabolic stability. researchgate.netijnrd.org
The imidazole scaffold offers a different but equally valuable set of properties: nih.gov
Aromaticity: The flat, aromatic nature of the imidazole ring makes it suitable for stacking interactions with aromatic residues in proteins and nucleic acids.
Amphoteric Nature: It possesses both a basic nitrogen (which can be protonated) and a slightly acidic N-H group (which can be deprotonated or act as a hydrogen bond donor). biomedpharmajournal.org This dual character is critical for many enzymatic reactions.
Rich Interaction Profile: The imidazole ring can engage in a wide range of non-covalent interactions, including hydrogen bonds, van der Waals forces, hydrophobic interactions, and coordination with metal ions, enhancing its ability to bind effectively to diverse biological targets. researchgate.netnih.gov
Overview of the Research Landscape for 4-[3-(1H-imidazol-1-yl)propyl]piperidine and its Analogues
While extensive research specifically on this compound is not widely published in top-tier journals, the research landscape for its close analogues is rich and informative. Scientists often synthesize and investigate series of related compounds to explore structure-activity relationships (SAR).
Research on analogues has primarily focused on their potential as modulators of central nervous system (CNS) receptors. For instance:
Histamine H3 Receptor Antagonists: A series of compounds based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold were developed and identified as potent and selective histamine H3 receptor antagonists. nih.gov These receptors are a target for treating cognitive and sleep disorders.
Opioid Receptor Agonists: Novel 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives have been synthesized and shown to be selective delta-opioid agonists. nih.gov Delta-opioid agonists are investigated for their potential as analgesics with a lower risk of side effects compared to traditional opioids.
NLRP3 Inflammasome Inhibitors: In a search for new anti-inflammatory agents, researchers have used a hybridization strategy to combine a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold with other pharmacophores to create novel inhibitors of the NLRP3 inflammasome, a key player in inflammatory diseases. mdpi.comresearchgate.net
This body of research demonstrates that the combination of piperidine and imidazole rings, linked in various ways, creates a molecular architecture well-suited for interacting with important neurological and immunological targets.
Rationale for Academic Investigation into the Compound's Molecular Interactions and Potential
The primary rationale for investigating a compound like this compound stems from the "pharmacophore hybridization" strategy. This approach involves linking two or more known pharmacophores to create a new chemical entity with potentially novel or enhanced biological activity.
The academic investigation is driven by several key factors:
Proven Scaffolds: The piperidine and imidazole rings are individually associated with a high success rate in drug development. researchgate.netnih.gov Their combination is a logical step in the exploration of new chemical space.
Targeting Complex Systems: The dual nature of the compound, featuring a flexible, basic piperidine and a flat, aromatic imidazole, provides multiple points of interaction. This makes it a candidate for binding to complex targets like G-protein coupled receptors (GPCRs) or enzymes that have distinct hydrophobic and polar binding regions.
Exploring Linker Importance: The three-carbon propyl linker plays a critical role in defining the spatial relationship between the two rings. Investigating how this linker length and flexibility affect binding affinity and selectivity is a fundamental aspect of medicinal chemistry research.
Foundation for New Libraries: The compound serves as a valuable template. By systematically modifying the piperidine ring, the imidazole ring, or the linker, researchers can generate a library of new molecules for screening against a wide range of biological targets, accelerating the discovery of new lead compounds. researchgate.net
Below is a table summarizing the key properties of the title compound.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C11H19N3 |
| Molecular Weight | 193.29 g/mol |
| CAS Number | 768358-61-8 |
| Core Scaffolds | Piperidine, Imidazole |
Structure
3D Structure
Properties
IUPAC Name |
4-(3-imidazol-1-ylpropyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1(8-14-9-7-13-10-14)2-11-3-5-12-6-4-11/h7,9-12H,1-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGKIZVFJBMQCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 3 1h Imidazol 1 Yl Propyl Piperidine and Its Derivatives
Strategies for Constructing the Piperidine (B6355638) Ring System
The formation of the piperidine ring is a cornerstone of many synthetic endeavors in medicinal chemistry. Key strategies include intramolecular cyclization, reduction of aromatic precursors, and multicomponent reactions.
Intramolecular cyclization offers a direct method for forming the piperidine ring by creating C-N or C-C bonds in a suitable acyclic precursor.
The cyclization of precursors containing an alkene and an amine is a powerful tool for piperidine synthesis. Gold(I)-catalyzed oxidative amination of non-activated alkenes can be used to form substituted piperidines through the difunctionalization of a double bond, which simultaneously forms the N-heterocycle. nih.gov Another approach involves a palladium-catalyzed asymmetric 6-endo aminoacetoxylation of unactivated alkenes, which yields chiral β-acetoxylated piperidines with high enantioselectivity under mild conditions. organic-chemistry.org Copper(II) carboxylate can also promote the intramolecular carboamination of unactivated olefins, providing access to N-functionalized piperidines. nih.gov
| Method | Catalyst/Reagent | Description | Reference |
|---|---|---|---|
| Oxidative Amination | Gold(I) complex / Iodine(III) oxidizing agent | Catalyzes the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov | nih.gov |
| Asymmetric Aminoacetoxylation | Palladium catalyst with pyridine-oxazoline (Pyox) ligand | Achieves a 6-endo cyclization of unactivated alkenes to produce chiral β-acetoxylated piperidines. organic-chemistry.org | organic-chemistry.org |
| Intramolecular Carboamination | Copper(II) carboxylate (e.g., copper(II) neodecanoate) | Promotes the oxidative cyclization of γ- and δ-alkenyl N-arylsulfonamides. nih.gov | nih.gov |
| Wacker-type Aerobic Oxidative Cyclization | Pd(DMSO)₂(TFA)₂ | Enables the synthesis of various six-membered nitrogen heterocycles from alkenes under base-free conditions. organic-chemistry.org | organic-chemistry.org |
Radical cyclization provides an alternative pathway to piperidines, often under mild conditions. A method utilizing a cobalt(II) catalyst enables the intramolecular cyclization of linear amino-aldehydes, though it can sometimes produce a linear alkene by-product. nih.govmdpi.com Another strategy involves the photoredox-mediated cyclization of aryl halides, where visible light and an organic photoredox catalyst induce an exo-selective radical cyclization to form spirocyclic piperidines. nih.gov Furthermore, a novel approach to 2,4,5-trisubstituted piperidines involves the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters. nih.gov
| Method | Catalyst/Reagent | Description | Reference |
|---|---|---|---|
| Cobalt-Catalyzed Cyclization | Cobalt(II) catalyst | Effective for the radical intramolecular cyclization of linear amino-aldehydes to form piperidines. nih.govmdpi.com | nih.govmdpi.com |
| Photoredox-Mediated Cyclization | Organic photoredox catalyst (e.g., P1) and visible light | Induces regioselective aryl radical cyclization from linear aryl halide precursors to yield spiro-fused piperidines. nih.gov | nih.gov |
| Stabilized Radical Cyclization | Tributyltin hydride or tris(trimethylsilyl)silane | Achieves 6-exo cyclization of stabilized radicals onto unsaturated esters to form trisubstituted piperidines. organic-chemistry.orgnih.gov | organic-chemistry.orgnih.gov |
| Radical C-H Amination | Copper(I) or Copper(II) catalysis | Enables piperidine formation through a 1,6-hydrogen atom transfer mechanism. mdpi.com | mdpi.com |
The reduction of pyridines is one of the most common and fundamental methods for synthesizing the piperidine scaffold. nih.govresearchgate.net This transformation can be achieved using various catalytic systems and hydrogen sources.
Catalytic hydrogenation often requires transition metal catalysts and can be performed under harsh conditions of high temperature and pressure. nih.gov However, recent advancements have led to milder and more selective methods. Catalysts based on rhodium, ruthenium, palladium, and iridium are effective for this transformation. nih.govnih.gov For instance, a rhodium-catalyzed transfer hydrogenation using a formic acid/triethylamine mixture can effectively reduce N-benzylpyridinium salts. dicp.ac.cn A particularly mild procedure uses ammonium (B1175870) formate (B1220265) with a palladium on carbon (Pd/C) catalyst, which tolerates a variety of functional groups and avoids the use of strong acids or harsh conditions. organic-chemistry.orgorganic-chemistry.org Electrocatalytic hydrogenation using a carbon-supported rhodium catalyst in a membrane electrode assembly represents a modern, sustainable approach that operates at ambient temperature and pressure. nih.gov
| Catalyst System | Hydrogen Source | Key Features | Reference |
|---|---|---|---|
| Palladium on Carbon (Pd/C) | Ammonium Formate | Mild conditions (room temperature), high yield, tolerates many functional groups. organic-chemistry.org | organic-chemistry.org |
| [RhCp*Cl₂]₂ / KI | Formic Acid / Triethylamine | Effective for transfer hydrogenation of N-benzylpyridinium salts. dicp.ac.cn | dicp.ac.cn |
| Carbon-Supported Rhodium (Rh/C) | Electrochemical (Water) | Sustainable method, operates at ambient temperature and pressure without additives. nih.gov | nih.gov |
| Iridium(I) with P,N-ligand | H₂ | Used for successful asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts. nih.gov | nih.gov |
| Borane Catalyst | Ammonia (B1221849) Borane | A metal-free transfer hydrogenation method that provides good cis-selectivity. organic-chemistry.org | organic-chemistry.org |
Multicomponent reactions (MCRs) offer an efficient pathway for the synthesis of complex piperidine structures by combining three or more reactants in a single step. nih.gov These reactions rapidly build molecular complexity from simple, readily available starting materials.
One notable example is a [5 + 1] annulation method, which combines amines with diols in a hydrogen-borrowing catalytic cycle to form the piperidine ring. nih.gov Another approach is the Yb(OTf)₃ and AgOTf co-catalyzed one-pot synthesis of trimethyl 3,5,5-piperidonetricarboxylate from dimethyl malonate and a formaldehyde (B43269) O-benzyl oxime. tandfonline.com This reaction proceeds through a domino sequence involving a Mannich reaction, Hoffmann elimination, Michael addition, and subsequent intramolecular aminolysis to construct the six-membered ring. tandfonline.com Such methods are highly valuable for creating densely functionalized piperidine scaffolds that can serve as building blocks for more complex molecules. tandfonline.comresearchgate.net
Cyclization Reactions in Piperidine Synthesis
Approaches to Imidazole (B134444) Moiety Synthesis
The imidazole ring is a key structural motif in numerous biologically active compounds. nih.gov Its synthesis can be accomplished through several established and modern methods that construct the ring by forming multiple C-N and C-C bonds.
The Debus synthesis , first reported in 1858, is a classical method that involves the condensation of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. wikipedia.orgnih.gov A variation of this is the Debus-Radziszewski imidazole synthesis , which uses substituted glyoxal (B1671930), an aldehyde, an amine, and ammonia to produce substituted imidazoles. wikipedia.org
The van Leusen imidazole synthesis is a versatile [3 + 2] cycloaddition reaction between an aldimine and tosylmethyl isocyanide (TosMIC). mdpi.com This method is widely used for preparing 1,4,5-trisubstituted or 1,5-disubstituted imidazoles under basic conditions. mdpi.com Other significant methods include the Marckwald synthesis and the Wallach synthesis . nih.gov Recent advances have focused on developing more efficient and regiocontrolled syntheses that are compatible with a wide range of functional groups. rsc.org
| Synthetic Method | Key Reactants | Description | Reference |
|---|---|---|---|
| Debus Synthesis | Dicarbonyl (e.g., glyoxal), aldehyde, ammonia | A classical, one-pot method for forming the imidazole ring. wikipedia.orgnih.gov | wikipedia.orgnih.gov |
| van Leusen Synthesis | Aldimine, Tosylmethyl isocyanide (TosMIC) | A [3 + 2] cycloaddition that is highly effective for preparing substituted imidazoles. wikipedia.orgmdpi.com | wikipedia.orgmdpi.com |
| From α-Haloketones | α-Haloketone, amidine or ammonia | A common route where the ketone provides two carbons and the amidine provides the N-C-N fragment. nih.gov | nih.gov |
| Multicomponent Condensation | Benzil, aldehydes, anilines, ammonium acetate (B1210297) | A one-pot reaction to synthesize 1,2,4,5-tetrasubstituted imidazoles, often using a catalyst. nih.gov | nih.gov |
Debus-Radziszewski Imidazole Synthesis
The Debus-Radziszewski imidazole synthesis is a classic and versatile multicomponent reaction for constructing the imidazole ring. wikipedia.orgslideshare.net This method typically involves the condensation of a 1,2-dicarbonyl compound (like glyoxal or a derivative), an aldehyde, and ammonia. wikipedia.orgresearchgate.net The reaction proceeds through the formation of a diimine intermediate from the dicarbonyl compound and ammonia, which then condenses with the aldehyde to form the imidazole core. wikipedia.org
While this reaction is a fundamental method for creating substituted imidazoles, its direct application to the synthesis of a complex fragment needed for 4-[3-(1H-imidazol-1-yl)propyl]piperidine can be challenging and may result in low yields due to potential side reactions. ijprajournal.com Modifications to the classic procedure, such as using primary amines instead of ammonia, can yield N-substituted imidazoles. wikipedia.org For the synthesis of the target compound, a precursor containing the propylpiperidine moiety attached to an amine would be required to react with the dicarbonyl and aldehyde components. However, the efficiency of such a complex multicomponent reaction would need careful optimization to be viable. ijprajournal.com
Modern variations of this synthesis often employ catalysts like triethylamine, piperidine, or DBU to improve yields. ijprajournal.com Microwave-assisted and solvent-free conditions have also been explored to enhance the efficiency and greenness of the Debus-Radziszewski reaction for producing various imidazole derivatives. ijprajournal.com
Other Established Imidazole Ring Formation Pathways
Beyond the Debus-Radziszewski method, several other pathways exist for the formation of the imidazole ring, offering alternative strategies for synthesizing precursors to this compound. These methods provide flexibility in terms of starting materials and reaction conditions.
One notable approach is the Van Leusen imidazole synthesis , which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. organic-chemistry.org This method allows for the regioselective synthesis of 1,4,5-trisubstituted and 1,4- or 4,5-disubstituted imidazoles in a one-pot reaction from imines generated in situ. organic-chemistry.org Another strategy involves the copper-catalyzed diamination of terminal alkynes with amidines, which yields 1,2,4-trisubstituted imidazoles. organic-chemistry.org
Furthermore, ring contraction of pyrazines can be induced using strong bases like sodamide to form imidazoles. youtube.com Other synthetic routes include the reaction of α-haloketones with amidines and the condensation of α-aminoketones with cyanates or isothiocyanates. The choice of a particular pathway often depends on the desired substitution pattern on the imidazole ring and the availability of starting materials.
The following table summarizes some alternative imidazole synthesis methods:
| Synthesis Name | Key Reactants | Primary Product Type | Reference |
| Van Leusen Synthesis | Tosylmethyl isocyanide (TosMIC), Aldehyde, Amine | Substituted Imidazoles | organic-chemistry.org |
| Wallach Synthesis | N,N'-disubstituted oxamides, Phosphorus pentachloride | Imidazoles | researchgate.net |
| Marckwald Synthesis | α-Amino-ketones/aldehydes, Cyanates/thiocyanates | 2-Mercaptoimidazoles | Not explicitly found |
| Copper-Catalyzed Diamination | Terminal Alkynes, Amidines | 1,2,4-Trisubstituted Imidazoles | organic-chemistry.org |
Coupling Strategies for the Piperidine and Imidazole Fragments
A common and modular approach to synthesizing this compound involves the separate synthesis of the piperidine and imidazole moieties, followed by their coupling via a propyl linker. This strategy allows for greater flexibility in creating a diverse range of derivatives by modifying either heterocyclic core or the linker itself.
The formation of the three-carbon propyl chain that connects the piperidine and imidazole rings is a critical step in the synthesis. A prevalent method involves the N-alkylation of imidazole with a pre-functionalized piperidine. Typically, a piperidine ring bearing a 4-(3-halopropyl) or a similar reactive group is used as the alkylating agent.
For instance, a common precursor is N-Boc-4-(3-chloropropyl)piperidine, which can be reacted with imidazole in the presence of a base like sodium hydride in a solvent such as DMF. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the piperidine nitrogen, which can be removed in a subsequent step.
The synthesis of the required 4-substituted piperidine fragment can be achieved through various means. One approach is the reduction of a corresponding 4-substituted pyridine. nih.gov Another method involves the manipulation of 4-piperidone (B1582916), which can undergo reactions like Wittig olefination followed by hydrogenation to introduce the desired propyl side chain. youtube.com
A modular two-step process combining biocatalytic C-H oxidation and radical cross-coupling with nickel electrocatalysis has been introduced to simplify the synthesis of complex piperidines. news-medical.net This method allows for the efficient formation of new carbon-carbon bonds, connecting different molecular fragments without the need for protecting groups or expensive catalysts like palladium. news-medical.net
The modular nature of the coupling strategy allows for the selective functionalization and derivatization of both the piperidine and imidazole rings to explore structure-activity relationships.
Piperidine Ring Derivatization: The piperidine nitrogen is a common site for derivatization. After coupling the imidazole and piperidine fragments, and subsequent deprotection of the piperidine nitrogen if necessary, various substituents can be introduced via N-alkylation or N-acylation. For example, reacting the secondary amine with different alkyl halides or acyl chlorides can yield a library of N-substituted derivatives. nih.govnih.gov
Functionalization at other positions of the piperidine ring is also possible. For instance, starting with a substituted 4-piperidone allows for the introduction of various groups at the 2, 3, 5, or 6 positions. ajchem-a.com Kinetic resolution techniques can be employed to separate diastereomers of disubstituted piperidines, providing access to stereochemically pure building blocks. nih.gov
Imidazole Ring Derivatization: The imidazole ring also offers positions for functionalization, although this is less common for this specific scaffold. The carbon atoms of the imidazole ring (C2, C4, and C5) can undergo electrophilic substitution reactions, though the conditions need to be carefully controlled to avoid reaction at the nitrogen atoms. youtube.comnih.gov
The following table provides examples of derivatization strategies:
| Core Structure | Position of Derivatization | Reaction Type | Example Reagents | Reference |
| Piperidine | N1 | N-Alkylation / N-Acylation | Alkyl halides, Acyl chlorides | nih.gov, nih.gov |
| Piperidine | C4 | Reductive Amination | Aldehydes, NaBH(OAc)₃ | nih.gov |
| Imidazole | C2, C4, C5 | Electrophilic Substitution | Halogens, Nitrating agents | youtube.com |
Stereoselective Synthesis and Chiral Resolution Techniques
Introducing stereocenters into the piperidine ring of this compound can be crucial for its biological activity. This can be achieved either through stereoselective synthesis or by resolving a racemic mixture.
Stereoselective Synthesis: Several methods have been developed for the stereoselective synthesis of substituted piperidines. Gold-catalyzed cyclization of N-homopropargyl amides offers a modular and flexible route to enantiomerically enriched piperidin-4-ols. nih.gov Multicomponent reactions can also be designed to proceed stereoselectively, yielding polysubstituted piperidines with multiple stereogenic centers. researchgate.net For instance, a four-component reaction involving cyano olefins, a β-ketoester, aromatic aldehydes, and ammonium acetate can stereoselectively form highly substituted piperidines. researchgate.net
Chiral Resolution: When a racemic mixture of a chiral piperidine derivative is synthesized, chiral resolution techniques can be employed to separate the enantiomers. One common method is catalytic kinetic resolution , where a chiral catalyst selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer. nih.govwhiterose.ac.uk For example, chiral hydroxamic acids have been used as catalysts for the enantioselective acylation of disubstituted piperidines. nih.gov Another approach involves the use of a chiral base system, such as n-BuLi and (-)-sparteine, to selectively deprotonate one enantiomer of an N-Boc-protected piperidine. whiterose.ac.ukrsc.org
Classical resolution using diastereomeric salt formation is also a viable option. This involves reacting the racemic piperidine with a chiral acid, such as d-10-camphorsulfonic acid, to form diastereomeric salts that can be separated by crystallization. google.com High-performance liquid chromatography (HPLC) using a chiral stationary phase is another powerful technique for the analytical and preparative separation of enantiomers. nih.gov
The choice between stereoselective synthesis and chiral resolution depends on factors such as the efficiency of the asymmetric reaction, the cost and availability of chiral catalysts or resolving agents, and the scalability of the process.
Molecular Targets and Mechanisms of Action of 4 3 1h Imidazol 1 Yl Propyl Piperidine Analogues
Histamine (B1213489) Receptor Modulation
The histamine receptor family, comprising four distinct G-protein-coupled receptors (GPCRs), is a primary target for analogues of 4-[3-(1H-imidazol-1-yl)propyl]piperidine. The modulation of these receptors, particularly the H3 subtype, has been a major focus of drug discovery efforts.
Histamine H3 Receptor (H3R) Agonism and Antagonism
The histamine H3 receptor (H3R) is predominantly expressed in the central nervous system (CNS), where it functions as a presynaptic autoreceptor to regulate the synthesis and release of histamine. nih.gov It also acts as a heteroreceptor, modulating the release of other key neurotransmitters, including acetylcholine, dopamine (B1211576), and serotonin. nih.govmdpi.com The 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold has served as a foundational structure for developing both H3R agonists and antagonists. nih.govnih.gov While early research identified potent and selective H3R agonists based on this structure, subsequent modifications, often involving the attachment of larger substituents to the piperidine (B6355638) nitrogen via an alkyl linker, have yielded a significant number of potent H3R antagonists. nih.govnih.gov
Many of these piperidine-based compounds exhibit high affinity for the human H3R, with Ki values often in the low nanomolar range. acs.orgnih.gov The nature of the substituent on the piperidine ring and the length of the linker chain are critical determinants of both affinity and functional activity at the H3R. acs.org
Ligand Binding Site Characterization and Allosteric Modulation
Molecular modeling and docking studies have provided insights into the binding of piperidine-based antagonists to the H3R. These studies suggest that the interaction is governed by specific contacts within the receptor's binding pocket. Key amino acid residues identified as crucial for ligand binding include Tyr115, Tyr189, Glu206, Tyr374, Met378, and Tyr394. cresset-group.com
The binding mechanism involves a combination of interactions:
Ionic Interactions: An ionic bond is typically formed between the protonated nitrogen of the ligand's basic piperidine moiety and the carboxylate group of glutamic acid (Glu206). cresset-group.com
π-π Stacking: The aromatic or hydrophobic portions of the ligand often engage in π-π stacking interactions with the aromatic side chains of tyrosine residues, particularly Tyr189 and Tyr394. cresset-group.com
Hydrogen Bonds: The linker portion of the antagonist molecule can form hydrogen bonds with residues such as Tyr115 and Tyr374. cresset-group.com
While these studies characterize the orthosteric binding site, specific information regarding allosteric modulation of the H3R by this class of compounds is not extensively detailed in the available literature. The primary mechanism of action appears to be competitive antagonism at the histamine binding site.
Functional Assays of Receptor Activity (e.g., G-protein coupling)
As the H3R is a G-protein-coupled receptor, its activation (or inhibition) is assessed through functional assays that measure downstream signaling events. nih.govacs.org These assays are critical for determining whether a ligand acts as an agonist, antagonist, or inverse agonist. For H3R antagonists derived from the this compound scaffold, functional activity is often confirmed by their ability to block agonist-induced signaling.
One such method is the mini-G protein recruitment assay. acs.org This technique measures the recruitment of an engineered mini-G protein to the activated receptor, providing a direct readout of receptor-G protein coupling. In the antagonist mode, the ability of a compound to inhibit the G-protein recruitment stimulated by a known agonist (like histamine) is quantified, confirming its antagonistic properties. acs.org For example, compound 11 (structure not provided in source) was shown to function as an antagonist in a mini-G protein recruitment assay in HEK293T cells expressing the H3R. acs.org
Histamine H4 Receptor (H4R) Interactions
The histamine H4 receptor (H4R) is another GPCR primarily involved in inflammatory and immune responses. Given the structural similarities between the histamine receptors, ligands developed for one subtype are often tested for cross-reactivity with others. Some imidazole-containing compounds have shown affinity for both H3 and H4 receptors. For instance, the radioligand [3H]UR-PI294 (N1-[3-(1H-imidazol-4-yl)propyl]-N2-propionylguanidine) is noted for its high affinity for both H3R and H4R. nih.govacs.org
However, many potent piperidine-based H3R antagonists exhibit negligible affinity for other histamine receptor subtypes, including the H4R, making them highly selective. acs.org In studies of other heterocyclic series designed as H4R ligands, affinities can be variable, with Ki values ranging from the low nanomolar to the micromolar range, depending on the specific chemical structure. mdpi.com
Sigma Receptor Affinity and Selectivity
A significant finding in the study of H3R antagonists has been their frequent and potent interaction with sigma receptors. nih.gov Sigma receptors are unique intracellular chaperone proteins, with two main subtypes, sigma-1 (σ1R) and sigma-2 (σ2R). nih.gov The discovery that many clinically evaluated H3R antagonists also possess nanomolar affinity for σ1R has opened a new area of research into dual-target ligands. nih.gov
The piperidine moiety has been identified as a critical structural feature for this dual H3/σ1 receptor activity. nih.govacs.org Comparative studies have shown that replacing the piperidine core with a piperazine (B1678402) ring often leads to a significant drop in affinity for the σ1R, while retaining high affinity for the H3R. nih.govacs.org This makes the piperazine analogues more selective H3R ligands, whereas the piperidine derivatives frequently act as dual H3R/σ1R ligands. acs.orgnih.gov
Sigma-1 Receptor (σ1R) Binding and Antagonism
Functional studies have confirmed that these ligands typically act as antagonists at the σ1R. This antagonistic activity has been demonstrated in vivo where the analgesic effects of certain dual-acting compounds were reversed by the administration of a σ1R agonist (PRE-084) or were absent in σ1R knockout mice, providing strong evidence for functional antagonism. unict.it This dual antagonism of H3R and σ1R is being explored for potential therapeutic applications in complex conditions like neuropathic pain. acs.orgnih.gov
Data Tables
Table 1: Binding Affinities of Selected Piperidine and Piperazine Analogues at Human Histamine H3 (hH3R) and Sigma-1 (σ1R) Receptors.
| Compound | Core Moiety | hH3R Ki (nM) | σ1R Ki (nM) |
| Compound 4 | Piperazine | 3.17 | 1531 |
| Compound 5 | Piperidine | 7.70 | 3.64 |
| Compound 7 | Piperidine | 5.2 | 4.8 |
| Compound 11 | Piperidine | 6.2 | 4.41 |
| Compound 12 | 4-Pyridylpiperidine | 7.7 | 4.5 |
| KSK67 | Piperazine | - | (Low affinity) |
| KSK68 | 4-Pyridylpiperidine | (High affinity) | (High affinity) |
Data compiled from multiple sources. nih.govacs.orgnih.govunict.it Note: Specific structures for numbered compounds are detailed in the cited literature.
Sigma-2 Receptor (σ2R) Binding
The sigma-2 receptor (σ2R), recently identified as transmembrane protein 97 (TMEM97), is a significant target for therapeutic intervention, particularly in oncology. nih.gov Analogues of this compound have been investigated for their affinity to this receptor. The σ2R is highly expressed in proliferating tumor cells, making it a valuable biomarker for cancer diagnostics and a target for therapy. nih.govnih.gov The binding of ligands to σ2R can modulate the receptor's interaction with other proteins, such as the translocator protein (TSPO), which may influence cellular processes. nih.govmdpi.com While specific binding data for this compound analogues to σ2R is an area of ongoing research, the development of selective radioligands like [¹²⁵I]RHM-4 has improved the characterization of σ2R binding sites, distinguishing them from sigma-1 receptors. nih.gov
Dual H3R/σ1R Modulating Activity
The histamine H3 receptor (H3R) is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. Analogues based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold have been identified as potent H3R antagonists. nih.gov The sigma-1 receptor (σ1R) is a distinct protein from σ2R and is involved in a variety of cellular functions. nih.gov The development of ligands with dual activity for both H3R and σ1R represents a promising strategy for certain neurological disorders. While the core structure of 4-(1H-imidazol-4-ylmethyl)piperidine is a known H3 receptor agonist, modifications to this scaffold can produce antagonists. nih.govnih.gov Further research is required to fully elucidate the dual H3R/σ1R modulating activity of specific this compound analogues.
Enzyme Inhibition Profiles
The inhibitory activity of this compound analogues extends to a range of enzymes, highlighting their potential as multi-target agents.
Nitric Oxide Synthase (NOS) Inhibition, focusing on iNOS Selectivity
Nitric oxide (NO) is a signaling molecule produced by three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). ugr.es Overproduction of NO by iNOS is implicated in various inflammatory diseases. ugr.esnih.gov Consequently, the selective inhibition of iNOS over nNOS and eNOS is a key therapeutic goal. ugr.es Certain imidazole-containing compounds have been investigated as iNOS inhibitors. For instance, N-(3-hydroxy-3-(pyridin-3-yl)propyl)acetimidamide, an imidamide derivative, has shown promising selective inhibitory activity against iNOS with an IC50 value of 4.6 µM. ugr.es Molecular docking studies suggest that this selectivity may arise from a specific binding mode involving the essential residue Glu377 in the iNOS active site. ugr.es
Cholinesterase and Monoamine Oxidase Inhibition
The inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B) is a critical strategy in the management of neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govnih.govoaepublish.com A number of multi-target-directed ligands have been developed based on piperidine and other heterocyclic scaffolds. nih.govnih.gov For example, donepezil-pyridyl hybrids have been synthesized that exhibit inhibitory activity against both cholinesterases and monoamine oxidases. nih.gov One such compound, DPH14, was found to be a potent inhibitor of human BuChE and a moderate inhibitor of human MAO-B. nih.gov Similarly, benzimidazole-based thiazole derivatives have shown significant inhibitory potential against both AChE and BuChE, with some analogues demonstrating IC50 values in the low micromolar to nanomolar range. mdpi.com
Aromatase and Tyrosinase Inhibition
Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a cornerstone of treatment for hormone-dependent breast cancer. researchgate.net Quinoline derivatives containing an imidazole (B134444) moiety, such as 4-((1H-imidazol-1-yl) methyl)-2-(4-fluorophenyl)-8-phenylquinoline, have been shown to be potent aromatase inhibitors in vivo, with efficacy comparable to the standard drug letrozole. researchgate.net
Tyrosinase is a central enzyme in melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders and have applications in the food and cosmetic industries. nih.govmdpi.com Analogues of 3-(4-benzylpiperidin-1-yl)-1-(1H-indol-3-yl)propan-1-one have been identified as effective mushroom tyrosinase inhibitors, with some derivatives showing greater potency than the reference inhibitor kojic acid. nih.gov Kinetic studies have revealed that these compounds can act as non-competitive or mixed-type inhibitors of tyrosinase. nih.gov
Leukotriene A4 Hydrolase and Stearoyl-CoA Desaturase-1 Inhibition
Leukotriene A4 hydrolase is a bifunctional enzyme involved in the biosynthesis of the pro-inflammatory mediator leukotriene B4. While specific data on the inhibition of this enzyme by this compound analogues is limited in the provided search results, the broader class of piperidine-containing compounds has been explored for anti-inflammatory properties.
Stearoyl-CoA desaturase-1 (SCD1) is a critical enzyme in lipid metabolism, and its inhibition is being investigated as a potential treatment for metabolic diseases such as obesity and type 2 diabetes. nih.govnovartis.com Inhibition of SCD1 has been shown to ameliorate hepatic steatosis by inducing AMPK-mediated lipophagy. nih.gov Furthermore, SCD1 inhibition can enhance antitumor T-cell responses, suggesting a role in cancer immunotherapy. nih.gov Novel triazolone derivatives have been identified as potent SCD1 inhibitors, demonstrating efficacy in animal models. novartis.com
Data Tables
Table 1: Enzyme Inhibition Data for Selected Analogues
| Compound Class | Target Enzyme | Key Compound Example | IC50 Value | Reference |
| Imidamide Derivatives | iNOS | N-(3-hydroxy-3-(pyridin-3-yl)propyl)acetimidamide | 4.6 µM | ugr.es |
| Donepezil-pyridyl Hybrids | hBuChE | DPH14 | Potent Inhibitor | nih.gov |
| Donepezil-pyridyl Hybrids | hMAO-B | DPH14 | 3,950 ± 940 nM | nih.gov |
| Benzimidazole-thiazoles | AChE | Compound 21 | 0.10 ± 0.05 µM | mdpi.com |
| Benzimidazole-thiazoles | BuChE | Compound 21 | 0.20 ± 0.05 µM | mdpi.com |
| Imidazole-quinolines | Aromatase | 4-((1H-imidazol-1-yl) methyl)-2-(4-fluorophenyl)-8-phenylquinoline | Comparable to Letrozole | researchgate.net |
| Benzylpiperidine-indoles | Tyrosinase | Compound 2d | 7.56 µM | nih.gov |
NLRP3 Inflammasome Inhibition
The NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its activation leads to the release of pro-inflammatory cytokines, and its dysregulation is implicated in a variety of inflammatory diseases. While numerous compounds are being investigated as NLRP3 inhibitors, a review of preclinical research literature did not yield specific studies on the inhibitory activity of this compound analogues on the NLRP3 inflammasome.
Cytochrome P450 Enzyme Interaction (e.g., CYP3A4 inhibition for pharmacokinetic studies)
Analogues containing an imidazole ring, a key feature of this compound, are recognized for their potential to interact with cytochrome P450 (CYP450) enzymes. These enzymes are central to the metabolism of a vast number of drugs, and their inhibition can lead to significant drug-drug interactions.
The primary mechanism of inhibition by imidazole-containing compounds involves the nitrogen atom of the imidazole ring coordinating with the heme iron of the CYP450 enzyme. This interaction, known as a Type II binding spectrum, prevents the enzyme from binding to and metabolizing its normal substrates. nih.govresearchgate.net
CYP3A4 is a particularly important isoenzyme, responsible for the metabolism of approximately 50% of clinically used drugs. Inhibition of CYP3A4 by imidazole-based compounds has been studied to understand and predict pharmacokinetic interactions. For instance, research on a pyrimidineimidazole compound, PH-302, demonstrated competitive inhibition of CYP3A4 with a Ki of approximately 2.0 µM. nih.gov Spectral analysis confirmed that the inhibition resulted from the imidazole moiety coordinating with the P450 heme. nih.gov Furthermore, some imidazole compounds can also be mechanism-based inhibitors, where a metabolite of the compound forms a stable complex with the enzyme, leading to time-dependent inhibition. nih.gov
Studies on a series of 4-[(1H-imidazol-4-yl)methyl]piperidine analogues, which are structurally related to the subject compound, were conducted to identify histamine H3 receptor antagonists with reduced CYP450 liability. This research successfully identified structural modifications that led to compounds with low inhibitory profiles against both CYP2D6 and CYP3A4, highlighting the possibility of tuning the molecular structure to minimize this interaction.
Transporter Modulation
Glycine Transporter 1 (GlyT1) Inhibition
The glycine transporter 1 (GlyT1) plays a crucial role in regulating glycine levels in the brain, which is a co-agonist at the NMDA receptor. Inhibiting GlyT1 is a therapeutic strategy aimed at enhancing NMDA receptor function. Research has identified that piperidine-based scaffolds can serve as potent GlyT1 inhibitors. nih.gov
In the development of novel GlyT1 inhibitors, a series of piperidine bioisosteres were explored. Within this exploration, an analogue featuring an N-methyl imidazole sulfonamide moiety demonstrated significant potency. researchgate.net This compound exhibited low nanomolar activity, underscoring the compatibility of the imidazole-piperidine structure with the GlyT1 binding site. researchgate.net The structure-activity relationship (SAR) studies in these series often focus on modifications to the amide and sulfonamide portions of the molecule to optimize potency and selectivity against the related GlyT2 transporter. researchgate.net
Monoamine Transporter Inhibition (e.g., norepinephrine transporter)
Monoamine transporters, including those for norepinephrine (NET), dopamine (DAT), and serotonin (SERT), are key targets for drugs treating psychiatric disorders. They are responsible for the reuptake of neurotransmitters from the synaptic cleft. Despite the structural similarities of this compound analogues to known central nervous system agents, a review of the preclinical research literature did not identify specific studies investigating their inhibitory activity against monoamine transporters.
Other Reported Biological Activities in Preclinical Research
Antimicrobial Activity (e.g., antibacterial, antifungal, antiviral)
The piperidine ring is a common scaffold in molecules exhibiting antimicrobial properties. nih.gov Preclinical research has specifically evaluated derivatives of 4-(3-(piperidin-4-yl)propyl)piperidine for their efficacy against various plant pathogenic bacteria and fungi.
A study involving a series of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives demonstrated significant antimicrobial activities. The structure-activity relationship analysis revealed that the nature of substitutions on both the benzhydryl and sulfonamide rings influenced the potency. Several compounds in this series showed potent activity against the bacteria Xanthomonas axonopodis pv. vesicatoria and Ralstonia solanacearum, and the fungi Alternaria solani and Fusarium solani, with efficacy comparable to standard antimicrobial agents like chloramphenicol and mancozeb.
Additionally, other research has highlighted the antimicrobial potential of imidazole-containing compounds. For example, N(1)-[1-[1-aryl-3-[4-(1H-imidazol-1-yl)phenyl]-3-oxo]propyl]-pyridine-2-carboxamidrazone derivatives were synthesized and showed moderate to significant activity against Mycobacterium tuberculosis and other nontuberculous mycobacteria.
Antiparasitic Activity (e.g., antimalarial)
Analogues of this compound, specifically those incorporating the piperidine core, have been a focal point in the search for novel antiparasitic agents, particularly for combating malaria. The piperidine ring is recognized as a crucial pharmacophore in many compounds demonstrating significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. arkat-usa.orgnih.gov Research has been directed towards synthesizing libraries of 1,4-disubstituted piperidine derivatives to identify molecules with potent efficacy against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. arkat-usa.orgnih.gov
In one study, a series of 1,4-disubstituted piperidine derivatives were designed and synthesized. nih.gov Several of these compounds exhibited potent antimalarial activity, with some molecules showing efficacy comparable to or greater than the reference drug, chloroquine. For instance, compound 13b was particularly active against the 3D7 strain, while compound 12a showed strong activity against the W2 strain. nih.gov This highlights the potential of the piperidine scaffold in overcoming drug resistance, a major challenge in malaria chemotherapy. nih.gov
Another study synthesized a series of molecules derived from ethyl-4-oxo-1-piperidine carboxyl and 1,4-dioxa-8-azaspiro[4.5]decane. arkat-usa.org These compounds were also evaluated against both 3D7 and W2 strains of P. falciparum. arkat-usa.org Notably, compound 11a from this series demonstrated strong activity against both strains and possessed a very high selectivity index, indicating a favorable profile for targeting the parasite with minimal effects on host cells. arkat-usa.org Further research into dispiro-1,2,4-trioxolane piperidine derivatives also yielded compounds with potent antimalarial effects, with most showing IC₅₀ values in the nanomolar range. nih.gov The attractive chemical simplicity of these piperidine-containing compounds makes them promising candidates for further development as antimalarial drugs. nih.gov
Table 1: Antimalarial Activity of Selected Piperidine Analogues
| Compound ID | P. falciparum Strain | Activity (IC₅₀ / EC₅₀) | Reference |
|---|---|---|---|
| 12a | W2 (chloroquine-resistant) | 11.6 nM | nih.gov |
| 12d | 3D7 (chloroquine-sensitive) | 13.64 nM | nih.gov |
| 13b | 3D7 (chloroquine-sensitive) | 4.19 nM | nih.gov |
| 13b | W2 (chloroquine-resistant) | 13.30 nM | nih.gov |
| 11a | 3D7 (chloroquine-sensitive) | 0.33 µM | arkat-usa.org |
| 11a | W2 (chloroquine-resistant) | 0.79 µM | arkat-usa.org |
| 6a | 3D7 (chloroquine-sensitive) | Active | arkat-usa.org |
| 6c | 3D7 (chloroquine-sensitive) | Active | arkat-usa.org |
| 6c | W2 (chloroquine-resistant) | Strong Activity | arkat-usa.org |
| 8 | W2 (chloroquine-resistant) | Strong Activity | arkat-usa.org |
Antitumor Activity (preclinical models)
The structural framework of this compound has inspired the development of analogues with significant antitumor properties in preclinical studies. These compounds often target key pathways involved in cancer cell proliferation and survival.
A series of novel 3-[4-phenyl-1-piperazinyl]-1-[5-methyl-1-(2-pyrimidinyl)-4-pyrazolyl]-1-trans-propenes, which are structurally related through the presence of a nitrogen-containing heterocyclic system, were synthesized and evaluated for their cytotoxic activity. nih.govresearchgate.net Compounds with a 3-fluoro-5-substituted phenylpiperazinyl group showed particularly potent cytotoxicity in vitro. nih.govresearchgate.net The 3-cyano-5-fluorophenyl derivative (29b ) exhibited powerful antitumor activity against several human carcinoma cell lines. nih.gov
In another study, a pyrrolopyrimidine compound, CCT128930 , featuring a piperidine moiety, was identified as a novel, potent, and selective inhibitor of the protein kinase AKT, which is frequently deregulated in cancer. nih.gov This compound demonstrated marked antiproliferative activity and inhibited the phosphorylation of AKT substrates in multiple tumor cell lines. nih.gov In vivo studies using human tumor xenografts showed that CCT128930 could block AKT activity and induce significant antitumor responses. nih.gov
Furthermore, research into 4-(3-1H-indazolyl)amino quinazoline derivatives led to the identification of potent inhibitors of p21-activated kinase 4 (PAK4), a key regulator of cell proliferation and survival. nih.gov Compound 27e from this series showed strong antiproliferative activity against A549 lung cancer cells, with an IC₅₀ value of 0.61 μM. nih.gov Mechanistic studies revealed that this compound induced apoptosis and caused cell cycle arrest at the G0/G1 phase in a concentration-dependent manner. nih.gov
Table 2: Antitumor Activity of Selected Analogues in Preclinical Models
| Compound ID | Cancer Cell Line(s) | Activity (IC₅₀) | Mechanism of Action | Reference |
|---|---|---|---|---|
| 29b (3-cyano-5-fluorophenyl derivative) | Various tumor cells | Potent cytotoxicity | Not specified | nih.gov |
| CCT128930 | Multiple tumor cell lines | Potent antiproliferative activity | AKT inhibitor | nih.gov |
| 27e (4-(3-1H-indazolyl)amino quinazoline) | A549 (Lung) | 0.61 µM | PAK4 inhibitor, induces apoptosis, G0/G1 cell cycle arrest | nih.gov |
| 27g (4-(3-1H-indazolyl)amino quinazoline) | Not specified | PAK4 IC₅₀ = 13 nM | PAK4 inhibitor | nih.gov |
| 27i (4-(3-1H-indazolyl)amino quinazoline) | Not specified | PAK4 IC₅₀ = 11 nM | PAK4 inhibitor | nih.gov |
| 27j (4-(3-1H-indazolyl)amino quinazoline) | Not specified | PAK4 IC₅₀ = 9 nM | PAK4 inhibitor | nih.gov |
Structure Activity Relationship Sar Studies and Rational Molecular Design
Impact of Piperidine (B6355638) Ring Substitutions on Biological Activity
The piperidine ring serves as a fundamental basic moiety in this class of compounds, and its substitution pattern significantly modulates receptor affinity and selectivity.
Research has demonstrated that the nature of the piperidine ring—whether it is unsubstituted or carries specific substituents—is a critical determinant for affinity at various receptors. The piperidine moiety itself has been identified as a key structural feature for achieving dual activity at histamine (B1213489) H3 and σ1 receptors. nih.govacs.orgnih.gov For instance, replacing a piperazine (B1678402) ring with a piperidine ring can dramatically increase affinity for the σ1 receptor while maintaining high affinity for the H3R. nih.govnih.gov
Studies comparing unsubstituted piperidines with their 4-pyridyl analogs revealed that the unsubstituted ring is more influential for high affinity at the human H3 receptor (hH3R). acs.org Conversely, 4-pyridylpiperidine derivatives have shown greater potency at both σ1 and σ2 receptors compared to their unsubstituted counterparts. acs.org Further modifications, such as the introduction of a benzofuran-2-ylmethyl or a benzyl (B1604629) moiety at the piperidine nitrogen (position 1), have led to highly potent H3R antagonists. acs.org Specifically, substitution at the para-position of an aromatic ring attached to the piperidine can enhance H3R antagonistic activity. acs.org This highlights the receptor's sensitivity to the steric and electronic properties of substituents on and attached to the piperidine ring.
The following table summarizes the effects of various piperidine ring modifications on receptor binding affinity (Ki) for the human histamine H3 receptor (hH3R) and sigma-1 receptor (σ1R).
Table 1: Impact of Piperidine Moiety Modifications on Receptor Affinity
| Compound/Modification | Core Structure | hH3R Ki (nM) | σ1R Ki (nM) | Source(s) |
|---|---|---|---|---|
| Compound A | Piperazine Core | 3.17 | 1531 | nih.govnih.gov |
| Compound B | Piperidine Core | 7.70 | 3.64 | nih.govnih.gov |
| Unsubstituted Piperidine Analog | Unsubstituted Piperidine | 6.2 | 28 | acs.org |
| 4-Pyridylpiperidine Analog | 4-Pyridylpiperidine | 7.7 | 4.5 | acs.org |
| ADS031 | 1-Benzyl-4-oxypiperidine | 12.5 | - | acs.org |
| KSK94 | Piperazine Analog of 12 | 7.9 | 2958 | acs.org |
| Derivative 12 | Piperidine Derivative | 7.7 | 4.5 | acs.org |
Stereochemistry plays a pivotal role in the biological activity of chiral compounds, influencing everything from receptor binding and potency to metabolic stability and transport. nih.gov For piperidine-based ligands, the spatial arrangement of substituents can dictate the precise fit within a receptor's binding pocket. The synthesis of specific stereoisomers, such as 2,3-cis-disubstituted piperidines, has been achieved through methods like asymmetric copper-catalyzed cyclizative aminoboration. nih.gov
The enantioselectivity of these reactions is often controlled by non-covalent interactions between the substrate and the metal catalyst, highlighting the subtle energetic differences between diastereomeric transition states. nih.gov While direct stereochemical studies on 4-[3-(1H-imidazol-1-yl)propyl]piperidine are not extensively reported in the provided literature, research on analogous systems underscores the principle. For example, the conformationally restricted cis-cyclopropane analog of histamine was found to be a highly selective H3R agonist, demonstrating that fixing the geometry of the molecule can enhance receptor selectivity. ebi.ac.uk This suggests that the stereochemistry at the piperidine ring of this compound and its derivatives would likely have a significant impact on their potency and interaction with target proteins.
Role of the Imidazole (B134444) Moiety and its Modifications
The imidazole ring is a classic pharmacophore in histamine receptor ligands, known for its ability to engage in key interactions within the receptor binding site.
The imidazole ring is considered an essential structural element for H3R agonism. nih.gov Thermodynamic studies have been used to discriminate between imidazole-based H3R agonists and antagonists, revealing differences in their binding energetics. nih.gov The replacement of the imidazole moiety with other basic rings, such as piperidine or pyrrolidine, has been shown to drastically affect the potency of H3R antagonists, often leading to a significant decrease in activity. This underscores the specific role the imidazole ring plays in receptor activation.
A significant consideration in the development of imidazole-containing drugs is their tendency to inhibit cytochrome P450 (CYP) enzymes, which can lead to clinically relevant drug-drug interactions. researchgate.netresearchgate.net The imidazole nitrogen can coordinate with the heme iron of CYP enzymes, leading to inhibition. portlandpress.com
The nature and position of substituents on the imidazole ring can modulate this inhibitory activity. Studies have shown that large N-substituted groups on the imidazole ring can enhance selectivity for certain CYP isoforms, such as CYP3A4. researchgate.net Conversely, other research efforts have focused on designing novel imidazole-based H3R antagonists that, after structural modifications to improve metabolic stability, show no significant affinity for CYP450 enzymes. nih.gov This indicates that strategic modification of the imidazole moiety or its surrounding structure can mitigate unwanted enzyme inhibition. For example, some imidazole-coumarin conjugates have shown that an unsubstituted N-H group on the imidazole nucleus is preferable for higher selectivity and reduced cytotoxicity in antiviral assays. mdpi.com
Table 2: Influence of Imidazole Moiety on CYP450 Enzyme Inhibition
| Compound Class | Observation | Implication | Source(s) |
|---|---|---|---|
| Imidazole Antimycotics | Non-selective, high-affinity inhibition of multiple CYP isoforms (CYP1A2, 2B6, 2C9, 2C19, 2D6, 3A4). | High potential for drug-drug interactions. | researchgate.net |
| Ketoconazole | Possesses a large N-substituted group. | Demonstrates greater selectivity for CYP3A4 compared to other imidazoles. | researchgate.net |
| Novel H3 Antagonists | Structurally modified to improve stability. | No appreciable affinity for CYP P450s was found after modification. | nih.gov |
| General Imidazole Drugs | Chemical substitution (aliphatic vs. aromatic) on the ring affects the tendency for CYP inhibition. | Rational substitution can be used to tune the CYP inhibition profile. | researchgate.net |
Influence of the Propyl Linker Chain Length and Flexibility
The three-carbon propyl linker connecting the piperidine and imidazole rings is not merely a spacer; its length and flexibility are critical for orienting the two pharmacophoric groups correctly within the target's binding site.
SAR studies have shown that the length of this alkyl chain can have varied and sometimes conflicting effects, depending on the specific scaffold and the receptor being targeted. In some series of biphenyl (B1667301) analogues, extending the linker from four to six carbons led to a decrease in affinity for the H3R. acs.org Similarly, for a series of 4-hydroxypiperidine (B117109) derivatives, elongating the alkyl chain to three methylene (B1212753) groups resulted in a decrease in potency. In another study, compounds with a five-carbon (pentylene) chain showed a higher binding affinity for the hH3R than their corresponding six-carbon (hexylene) analogs.
Conversely, for certain piperazine derivatives, the length of the alkyl linker had no clear influence on their affinity for the σ1R. nih.gov In the context of guanidine-based H3R antagonists, compounds with a four-methylene group linker were found to be more active than those with a three-methylene group linker. mdpi.com These findings collectively suggest that an optimal linker length exists for specific receptor interactions and that deviations, either by shortening or lengthening the chain, can lead to a loss of affinity due to improper positioning of the key binding groups. The flexibility of the linker is also a factor, as a more rigid linker might better fit a specific receptor conformation, while a flexible chain allows the molecule to adapt to different binding pockets.
Hybridization and Scaffold Hopping Strategies
Molecular hybridization and scaffold hopping are established and powerful strategies in medicinal chemistry for the discovery and optimization of lead compounds.
Molecular Hybridization involves the combination of two or more pharmacophores (the essential molecular features for a specific biological activity) into a single new molecule. nih.gov This approach aims to create a hybrid compound that possesses the desired biological activities of the parent molecules, potentially with synergistic effects, improved potency, or a better selectivity profile. For instance, researchers have successfully created hybrid molecules by combining imidazole and piperidine moieties with other heterocyclic systems to target various diseases, including cancer and inflammatory conditions. researchgate.netmdpi.com One study detailed the creation of imidazo[4,5-c]pyridine-piperidine hybrids as potential anti-cancer agents. researchgate.net Another example is the development of NLRP3 inflammasome inhibitors through a pharmacophore-hybridization strategy, which merged a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold with an acrylic acid derivative. mdpi.comnih.gov
Scaffold Hopping is a computational or medicinal chemistry technique used to identify new molecular backbones (scaffolds) that can maintain the biological activity of a known active compound. nih.gov This strategy is particularly useful for discovering novel intellectual property, improving pharmacokinetic properties, or avoiding known toxicities associated with the original scaffold. The process involves replacing the core structure of a molecule while preserving the spatial arrangement of key functional groups responsible for biological activity. nih.gov For example, a shape-based scaffold hopping approach was successfully used to convert a pyrimidine-based inhibitor into a pyrazole (B372694) core with enhanced properties. nih.gov
However, a thorough literature search did not reveal any specific studies where This compound was explicitly used as a starting scaffold for either molecular hybridization or scaffold hopping strategies. While the imidazole and piperidine rings are common in medicinal chemistry, no published research details their combination in this specific propyl-linked arrangement as a basis for these advanced design techniques.
Design of Analogues with Improved Potency or Selectivity
The rational design of analogues is a cornerstone of drug development, aiming to enhance the therapeutic properties of a lead compound. This process typically involves systematic modifications of the lead structure and evaluating the resulting changes in biological activity to establish a Structure-Activity Relationship (SAR). Key modifications can include altering substituent groups, changing the length and nature of linkers, or modifying the core heterocyclic systems.
For a compound like This compound , an SAR study would typically involve synthesizing a series of analogues and assessing their biological activity. For example, modifications could include:
Substitution on the imidazole ring.
Alterations to the propyl linker (e.g., changing its length or rigidity).
Substitution on the piperidine ring.
Such studies would generate data on how these structural changes affect potency and selectivity for a given biological target. This information is often presented in data tables that correlate the chemical structure with biological activity metrics like IC₅₀ or EC₅₀ values.
Unfortunately, no specific SAR studies or associated data tables for analogues of This compound could be located in the public domain. While there is extensive research on the SAR of other imidazole and piperidine-containing compounds, nih.govnih.gov this specific molecule does not appear to have been the subject of such detailed investigation.
Computational Chemistry and in Silico Drug Discovery Applications of 4 3 1h Imidazol 1 Yl Propyl Piperidine
The imidazole-piperidine scaffold is a significant structural motif in medicinal chemistry. The compound 4-[3-(1H-imidazol-1-yl)propyl]piperidine, with its distinct chemical features, is a candidate for various computational studies aimed at predicting its biological activity and potential as a therapeutic agent. In silico methods provide a powerful, cost-effective, and rapid approach to evaluate and prioritize compounds for further experimental investigation.
Analytical and Spectroscopic Characterization in Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone in the structural analysis of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed to piece together the molecular puzzle of "4-[3-(1H-imidazol-1-yl)propyl]piperidine".
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR would be essential for the characterization of "this compound".
¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. For "this compound", specific chemical shifts (δ) would be expected for the protons on the imidazole (B134444) ring, the piperidine (B6355638) ring, and the propyl linker. The protons on the imidazole ring typically appear in the downfield region (δ 7-8 ppm). The protons of the piperidine ring and the propyl chain would be found in the upfield region. The integration of the signals would correspond to the number of protons in each environment, and the splitting patterns (e.g., singlets, doublets, triplets, multiplets) would reveal the connectivity of the atoms.
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the imidazole ring would be in the aromatic region, while those of the piperidine and propyl moieties would be in the aliphatic region. The number of signals would confirm the molecular symmetry. For instance, in a simple piperidine ring, due to symmetry, only three distinct carbon signals might be observed.
| ¹H NMR Predicted Chemical Shifts | ¹³C NMR Predicted Chemical Shifts |
| Assignment | Predicted δ (ppm) |
| Imidazole C2-H | ~7.5 |
| Imidazole C4/5-H | ~6.9, ~7.1 |
| Imidazole C5/4-H | ~6.9, ~7.1 |
| N-CH₂ (propyl) | ~4.0 |
| CH₂ (propyl) | ~1.9 |
| CH₂-C (propyl) | ~1.6 |
| Piperidine N-H | Variable |
| Piperidine C2/6-H | ~3.0 |
| Piperidine C3/5-H | ~1.7 |
| Piperidine C4-H | ~1.2 |
| Piperidine C4-CH₂ | ~1.5 |
Note: The data in this table is predictive and based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of "this compound" would be expected to show characteristic absorption bands. Key expected vibrational frequencies include C-H stretching from the aliphatic and aromatic regions, N-H stretching from the piperidine ring, and C=N and C=C stretching from the imidazole ring. The absence of certain bands, such as a carbonyl (C=O) stretch, would confirm the purity of the compound from starting materials or byproducts.
| Functional Group | **Expected Wavenumber (cm⁻¹) ** |
| N-H Stretch (Piperidine) | 3300-3500 (broad) |
| C-H Stretch (Aromatic - Imidazole) | 3000-3150 |
| C-H Stretch (Aliphatic - Propyl, Piperidine) | 2850-3000 |
| C=N Stretch (Imidazole) | 1600-1680 |
| C=C Stretch (Imidazole) | 1450-1600 |
Note: This table presents expected IR absorption regions for the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For "this compound", high-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight, which can confirm the elemental composition. The mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the mass of the compound (C₁₁H₁₉N₃, molecular weight: 193.29 g/mol ). The fragmentation pattern can also provide structural information, as the molecule would break at its weakest bonds, leading to characteristic fragment ions.
X-ray Crystallography for Solid-State Structure Determination
Should "this compound" be obtained as a crystalline solid of suitable quality, single-crystal X-ray diffraction would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and conformational information of the piperidine and imidazole rings and the propyl linker. It would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the piperidine N-H group and the imidazole nitrogen atoms. While no specific crystal structure for this compound is publicly available, related structures have been elucidated using this method.
Elemental Analysis for Purity and Composition Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a sample of "this compound". The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula (C₁₁H₁₉N₃). A close agreement between the experimental and theoretical values provides strong evidence for the purity and elemental composition of the synthesized compound.
| Element | Theoretical Percentage |
| Carbon (C) | 68.35% |
| Hydrogen (H) | 9.91% |
| Nitrogen (N) | 21.74% |
Note: The data in this table represents the theoretical elemental composition of the compound.
Chromatographic Methods for Purification and Analysis (e.g., HPLC, Column Chromatography)
Chromatographic techniques are indispensable for the purification and analysis of "this compound".
Column Chromatography: This is a standard method for the purification of the compound after its synthesis. A suitable stationary phase (e.g., silica (B1680970) gel or alumina) and a mobile phase (a solvent or a mixture of solvents) would be chosen to separate the desired product from any unreacted starting materials, byproducts, or other impurities. The polarity of the solvent system would be optimized to achieve good separation.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique used to assess the purity of the final compound and can also be used for purification on a smaller scale. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol, would be suitable. The retention time of the compound would be a characteristic property under specific chromatographic conditions, and the peak area would be proportional to its concentration. This allows for the quantification of purity. While a specific HPLC method for this compound is not documented, methods for analyzing related piperidine compounds have been developed.
Future Research Directions and Translational Perspectives Preclinical
Development of Novel Analogues with Enhanced Selectivity and Potency
The development of novel analogues of 4-[3-(1H-imidazol-1-yl)propyl]piperidine is a primary focus of ongoing research, with the principal goals of enhancing selectivity for specific biological targets and increasing potency. The core structure, combining an imidazole (B134444) ring and a piperidine (B6355638) moiety, serves as a versatile template for chemical modification.
Researchers have systematically explored structure-activity relationships (SAR) to guide the design of new compounds. nih.gov Modifications often involve several key areas of the molecule:
The Piperidine Ring: Substitution on the piperidine ring can significantly influence binding affinity and selectivity. For instance, replacing the piperidine with a piperazine (B1678402) ring has been shown to drastically affect the molecule's properties, altering its selectivity profile between histamine (B1213489) H3 and sigma-1 receptors. nih.govacs.org The introduction of substituents, such as methyl groups, at various positions on the piperazine ring in related scaffolds has also been explored to improve potency and metabolic stability. nih.gov
The Linker Chain: The propyl linker connecting the imidazole and piperidine rings is critical for optimal receptor interaction. Studies on related histamine H3 receptor antagonists have shown that the length and composition of this linker are key determinants of potency. acs.org
The Imidazole Moiety: While the imidazole ring is a classic histamine receptor-interacting element, non-imidazole replacements are being investigated to circumvent potential issues like cytochrome P450 (CYP450) enzyme interactions. acs.orgfrontiersin.org Replacing the imidazole with other heterocyclic systems or even a piperidine ring has been shown to affect antagonist potency in a highly variable manner, sometimes leading to potent non-imidazole H3-receptor antagonists. nih.gov
The goal of these synthetic efforts is to create analogues with optimized interactions at the target binding site. For example, in the context of histamine H3 receptor antagonists, modifications are designed to enhance interactions with key amino acid residues like aspartic acid (Asp), tyrosine (Tyr), and glutamic acid (Glu) within the receptor's binding pocket. cresset-group.comresearchgate.net
| Analogue/Derivative Series | Modification Strategy | Observed Impact on Potency/Selectivity | Primary Target |
|---|---|---|---|
| N-Aryl-piperidine derivatives | Introduction of various substituents on an N-aryl ring attached to the piperidine. nih.gov | Agonistic activity was greatly influenced by substituents on the aromatic ring, leading to potent and selective human histamine H3 receptor agonists. nih.gov | Histamine H3 Receptor |
| Piperidine-based dual ligands | Replacement of a piperidine with a piperazine ring. nih.govacs.org | Shifted selectivity; the piperazine analogue was highly selective for H3R, whereas the piperidine analogue showed high affinity for both H3 and σ1 receptors. nih.govacs.org | Histamine H3 / Sigma-1 Receptors |
| Non-imidazole guanidines | Replacement of the imidazole ring and modification of the linker chain length. acs.org | Detailed SAR studies revealed that specific chain lengths (e.g., hexyl, heptyl) led to high-affinity histamine H3 receptor antagonists. acs.org | Histamine H3 Receptor |
| Imidazolopiperazines | Substitution on the core piperazine ring to improve metabolic stability. nih.gov | Optimized analogues exhibited improved potency and enhanced oral exposure in preclinical models. nih.gov | Antimalarial Targets |
Exploration of New Molecular Targets and Therapeutic Areas
While the histamine H3 receptor is a well-established target for compounds based on the this compound scaffold, preclinical research is expanding to other molecular targets and, consequently, new therapeutic areas. nih.gov
Sigma Receptors: Dual-targeting ligands that modulate both histamine H3 and sigma-1 (σ1) receptors have been developed. nih.govacs.org This polypharmacological approach is being investigated for the treatment of complex conditions like nociceptive and neuropathic pain, where both receptor systems are implicated. nih.govacs.org
Opioid Receptors: A novel series of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives has been identified as selective delta-opioid receptor agonists. nih.gov The most potent compound from this series, 18a, demonstrated high affinity and selectivity over mu- and kappa-opioid receptors, suggesting potential applications in pain management without the side effects associated with less selective opioids. nih.gov
NLRP3 Inflammasome: The 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure, which shares features with the title compound, has been used as a scaffold to develop inhibitors of the NLRP3 inflammasome. researchgate.netnih.gov This target is crucial in inflammatory pathways, and its inhibition is a promising strategy for treating a range of inflammatory diseases. researchgate.net
Cancer-Related Targets: The imidazole motif is a key component in compounds designed to target various proteins implicated in cancer. researchgate.net For example, imidazole-based compounds have been developed as inhibitors of β-catenin, a key component of the Wnt signaling pathway often deregulated in colorectal cancer. researchgate.netnih.gov Others have been designed as inhibitors of the epidermal growth factor receptor (EGFR), a critical enzyme in cell cycle regulation. rsc.org The development of phenylpyrazolo[3,4-d]pyrimidine-based analogues has yielded compounds with potent anticancer activity by inhibiting multiple targets like EGFR and VEGFR2. mdpi.comresearchgate.net
This expansion of targets opens up potential therapeutic applications beyond the central nervous system, including oncology, immunology, and inflammatory disorders.
Mechanistic Studies on Off-Target Interactions and Polypharmacology
Understanding the full spectrum of a compound's biological activity, including its off-target interactions, is a critical aspect of preclinical development. For imidazole-containing compounds, a known area of concern is the interaction with cytochrome P450 (CYP450) enzymes, which can lead to undesirable drug-drug interactions. frontiersin.org
CYP450 Interactions: The imidazole ring is known to chelate the heme iron in CYP enzymes, potentially leading to inhibition. Research focuses on designing non-imidazole analogues to mitigate this risk. frontiersin.org In silico and in vitro studies on related non-imidazole histamine H3 receptor antagonists have shown a wide range of effects on CYP3A4, from significant inhibition to extreme activation, highlighting the complexity of these interactions. nih.gov
Polypharmacology: The ability of a single molecule to interact with multiple targets, known as polypharmacology, is increasingly viewed as a desirable trait for treating complex multifactorial diseases. frontiersin.org Research into H3 receptor antagonists has deliberately explored dual-acting ligands, such as those combining H3 and H1 receptor antagonism for allergic diseases, or H3 antagonism with dopamine (B1211576) D1/D2 receptor modulation for schizophrenia. frontiersin.org The piperidine analogue of FUB 181, for example, represents a lead for developing non-imidazole H3-receptor antagonists, while other derivatives have shown partial agonism. nih.gov This approach aims to achieve synergistic therapeutic effects or an improved side-effect profile. frontiersin.org
Genomic Off-Target Effects: For compounds designed to interact with DNA, such as pyrrole-imidazole polyamides (PIPs), it is a mathematical certainty that they will have off-target binding events in the human genome. mdpi.com These unintended interactions can lead to transcriptional changes in non-target genes, a phenomenon that requires careful study to ensure the safety and specificity of potential therapies. mdpi.com
Mechanistic studies employ a range of techniques, from in vitro enzyme assays to cellular and animal models, to build a comprehensive pharmacological profile of new analogues.
Advanced Computational Methodologies for Predictive Modeling
Computational modeling has become an indispensable tool in modern drug discovery, enabling the rational design and predictive assessment of new compounds before their synthesis. mdpi.com For the this compound scaffold and its analogues, several in silico techniques are employed.
Homology Modeling: In the absence of crystal structures for targets like the histamine H3 receptor, researchers build 3D models based on the known structures of related proteins, such as bovine rhodopsin. researchgate.netscialert.net These models provide a structural framework for understanding ligand-receptor interactions.
Molecular Docking: This technique simulates the binding of a ligand to its target receptor, predicting the preferred binding pose and estimating the binding affinity. cresset-group.comnih.gov Docking studies have been crucial in identifying key interactions between imidazole-piperidine derivatives and residues in the histamine H3 receptor binding site, such as Tyr115, Glu206, and Tyr394. cresset-group.com
Pharmacophore Modeling: This method identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. These models are then used to screen virtual libraries for new compounds with the desired features or to guide the design of novel analogues. docsdrive.com
ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. cresset-group.comnih.gov This allows for the early-stage filtering of compounds with poor drug-like properties, such as low bioavailability or potential toxicity, saving time and resources. For example, the potent H3 receptor antagonist E169 was analyzed in silico for its ADMET properties before in vivo testing. nih.gov
These computational approaches accelerate the drug discovery cycle by prioritizing the synthesis of compounds with the highest probability of success. rsc.org
| Computational Method | Application in Piperidine-Imidazole Research | Key Insights Gained |
|---|---|---|
| Homology Modeling | Building 3D models of histamine receptors (H1, H2, H3, H4) when crystal structures are unavailable. researchgate.netscialert.net | Identified potential drug target regions and structural differences between receptor subtypes. scialert.net |
| Molecular Docking | Predicting the binding mode of novel antagonists in the histamine H3 receptor. cresset-group.comresearchgate.net | Characterized key interactions with amino acids (e.g., Tyr115, Glu206) and validated binding hypotheses. cresset-group.com |
| Scaffold Hopping | Used to design novel H3 receptor ligands by replacing the core chemical structure while maintaining key binding features. cresset-group.com | Generated new chemical series with improved physicochemical properties and potentially fewer toxicophores. cresset-group.com |
| ADMET Prediction | In silico evaluation of drug-likeness, toxicity profiles, and pharmacokinetic properties of designed molecules. cresset-group.comnih.gov | Allowed for early-stage selection of candidates with more favorable preclinical profiles. cresset-group.com |
Investigation of Synergistic Effects with Other Research Compounds
The potential for synergistic interactions, where the combined therapeutic effect of two or more compounds is greater than the sum of their individual effects, is another promising research direction. This can be achieved through co-administration of separate agents or by designing single molecules that act on multiple targets (polypharmacology).
For histamine H3 receptor antagonists, combining their activity with other mechanisms has been explored to enhance therapeutic outcomes. frontiersin.org One notable example is the design of H3 antagonists that also possess nitric oxide (NO)-donating properties. frontiersin.org By coupling an H3 antagonist scaffold with a furoxan system, which can release NO, researchers aim to create compounds that could synergistically improve conditions like memory and learning disorders, where both histaminergic and nitrergic pathways play a role. frontiersin.org Another approach involves creating dual-acting ligands that target both H3 and H1 receptors, which could offer a more comprehensive treatment for allergic diseases. frontiersin.org
Strategies for Optimizing Preclinical Pharmacological Profiles (Excluding Human Data)
Improving Metabolic Stability: Researchers employ various strategies to reduce a compound's susceptibility to metabolic breakdown. This can involve replacing metabolically labile groups with more stable ones. For instance, in a series of imidazolopiperazines, metabolic identification studies guided the synthesis of new analogues with improved stability, leading to enhanced oral exposure in mice. nih.gov Similarly, the development of an inhibitor of β-catenin led to a second-generation compound with higher metabolic stability in both human and mouse liver microsomes. nih.gov
Enhancing Bioavailability and Solubility: The ability of a compound to be absorbed and reach its target is paramount. Structural modifications are often made to improve solubility and permeability. The development of a CGRP receptor antagonist, BMS-742413, focused on achieving excellent aqueous solubility to allow for rapid onset of action via intranasal delivery, a key feature for treating acute migraine. nih.gov Strategies include introducing polar groups or using formulation techniques to improve a compound's physicochemical properties. acs.org
Demonstrating In Vivo Efficacy: Ultimately, new analogues must demonstrate efficacy in relevant animal models of disease. For example, the H3 receptor inverse agonist BF2.649 was shown to enhance wakefulness in cats and improve memory in a mouse model of cognitive deficit. nih.gov The efficacy of novel antimalarial imidazolopiperazines was demonstrated in a malaria mouse model, where they proved more effective than existing therapies. nih.gov These preclinical proofs-of-concept are essential for validating a compound's therapeutic potential.
Through iterative cycles of design, synthesis, and testing, researchers aim to develop lead candidates like this compound with a pharmacological profile optimized for further preclinical development.
Q & A
Q. What are the recommended synthetic routes for 4-[3-(1H-imidazol-1-yl)propyl]piperidine, and how can reaction yields be optimized?
Q. How can the structural identity of this compound be confirmed?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : ¹H NMR should show peaks for the imidazole protons (δ 7.5–7.7 ppm) and piperidine protons (δ 1.4–2.8 ppm). ¹³C NMR confirms the propyl linker (δ 20–30 ppm) .
- HRMS : Exact mass matching the molecular formula (C₁₁H₁₉N₃) with <2 ppm error .
- X-ray Crystallography (if crystalline): Resolves bond lengths and angles, particularly the imidazole-piperidine spatial arrangement .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity (e.g., receptor binding vs. cytotoxicity) be resolved?
-
Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., alkyl chain length, heterocycle variations). Use competitive binding assays (e.g., SPR or radioligand displacement) to quantify affinity for target receptors . Parallel cytotoxicity assays (MTT or apoptosis markers) in cell lines identify selective vs. non-selective effects. Computational docking (AutoDock Vina) can model interactions with receptor pockets to rationalize discrepancies .
-
Research Findings :
| Analog Modification | Receptor IC₅₀ (nM) | Cytotoxicity (µM) | Reference |
|---|---|---|---|
| Propyl linker (parent) | 120 ± 15 | >100 | |
| Ethyl linker | 250 ± 30 | >100 | |
| Imidazole → triazole | 450 ± 50 | 50 ± 5 |
Q. What computational strategies are effective in predicting reaction pathways for derivatives of this compound?
- Methodological Answer : Employ quantum mechanical calculations (DFT, B3LYP/6-31G*) to model transition states and intermediates. Software like Gaussian or ORCA can simulate reaction coordinates for alkylation or cyclization steps . Machine learning platforms (e.g., Chemprop) trained on reaction databases predict feasible pathways and side products. Validate predictions with microreactor experiments and LC-MS monitoring .
Q. How can solvent effects on the compound’s stability be systematically evaluated?
- Methodological Answer : Conduct accelerated stability studies in solvents of varying polarity (e.g., water, DMSO, ethanol) under stressed conditions (40–60°C, 75% RH). Monitor degradation via HPLC-UV at 254 nm. Use Arrhenius kinetics to extrapolate shelf-life at 25°C. Polar aprotic solvents like DMF may enhance hydrolysis susceptibility due to nucleophilic attack on the imidazole ring .
Data Contradiction Analysis
Q. Discrepancies in reported solubility: How to reconcile differences between experimental and predicted values?
- Methodological Answer : Experimental solubility (e.g., shake-flask method) may conflict with computational predictions (e.g., LogP via ACD/Labs). Re-evaluate using Hansen solubility parameters (HSPiP software) to account for hydrogen bonding (δH) and polarity mismatches. For instance, low aqueous solubility (LogP ~2.5) aligns with imidazole’s hydrophobicity, but co-solvents (PEG 400) can improve bioavailability .
Methodological Guidelines
- Experimental Design : Prioritize DOE over one-variable-at-a-time (OVAT) approaches to capture interactions between parameters .
- Data Validation : Cross-validate spectroscopic data with computational models (e.g., NMR chemical shift prediction via ACD/Labs) .
- Ethical Compliance : Adhere to institutional guidelines for biological testing; avoid unapproved therapeutic claims .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
